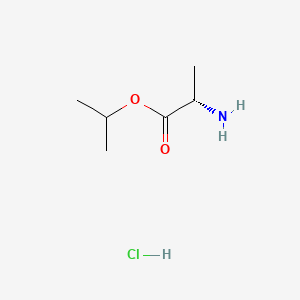

L-Alanine isopropyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39825-33-7 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1 |

InChI Key |

QDQVXVRZVCTVHE-YFKPBYRVSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of L-Alanine Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester, and more commonly its hydrochloride salt, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of the naturally occurring amino acid L-alanine, it offers a versatile scaffold for the introduction of the alaninate (B8444949) moiety in a protected form. Its significance is underscored by its role as a key intermediate in the synthesis of blockbuster antiviral drugs, most notably Sofosbuvir, used in the treatment of Hepatitis C. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is most frequently handled and stored as its hydrochloride salt to enhance stability and ease of handling. The properties of both the free ester and its hydrochloride salt are summarized below.

Table 1: General and Physical Properties

| Property | This compound | This compound Hydrochloride |

| Synonyms | Isopropyl L-alaninate, L-Alanine 2-propyl ester, O-Isopropyl-L-alanine | (S)-Isopropyl 2-aminopropanoate hydrochloride, H-Ala-OiPr HCl |

| CAS Number | 39825-33-7[1][2] | 62062-65-1[2][3] |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂[3] |

| Molecular Weight | 131.17 g/mol [4] | 167.63 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[1] | White to off-white crystalline powder[5] |

| Melting Point | 88-91 °C (may refer to the HCl salt) | 85 °C[6] |

| Boiling Point | 145.7 ± 13.0 °C (Predicted) | 191.4 °C at 760 mmHg[4] |

| Density | 0.968 ± 0.06 g/cm³ (Predicted)[1] | Not available |

| Solubility | Soluble in DMSO and Methanol (Slightly) | Soluble in water and ethanol.[7] High solubility in water and organic solvents.[3][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the molecule. A reported ¹H NMR spectrum in D₂O shows the following peaks: δ= 1.17 (d, J= 6.3 Hz, 6H), 1.42 (d, J= 7.3 Hz, 3H), 4.01 (q, J= 7.3 Hz, 1H), 4.98 (m, 1H).[6] Another report in CDCl₃ indicates peaks at δ: 1.26-1.33 (9H, m), 3.68-3.71 (H, m), 4.97-5.04 (H, m).[9]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-O and C-N stretching vibrations.

Reactivity and Stability

This compound hydrochloride is a stable crystalline solid under recommended storage conditions (cool, dry place). As an amino acid ester, its primary reactive sites are the amino group and the ester functionality.

-

Amino Group: The primary amine is nucleophilic and can react with various electrophiles. In its hydrochloride salt form, the amine is protonated, which protects it from many reactions until neutralized.

-

Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield L-alanine and isopropanol (B130326). This reaction is a key consideration in its use as a protecting group and in formulation development.

-

Thermal Stability: The compound is a solid with a defined melting point, suggesting reasonable thermal stability. However, at elevated temperatures, decomposition is expected.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the direct esterification of L-alanine with isopropanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or by generating HCl gas in situ.[7]

Protocol 1: Using Thionyl Chloride and a Catalyst [2]

-

Reaction Setup: In a reaction vessel, mix isopropanol (e.g., 90 mL) and a catalytic amount of thionyl chloride (e.g., 4.36 mL) and stir for 5 minutes.

-

Addition of L-Alanine: Add L-alanine (e.g., 89 g, 1 mol) and a catalyst such as alumina (B75360) (e.g., 5 g).

-

Reaction: Stir the mixture at 20 °C and then maintain the temperature at 40 °C for 24 hours.

-

pH Adjustment: After the reaction, add 2N HCl to the solution to adjust the pH to approximately 5.5.

-

Concentration and Crystallization: Heat the solution to 45 °C and concentrate it. Cool the concentrated solution to 25 °C and add diethyl ether (e.g., 100 mL) while stirring to induce crystallization.

-

Isolation: Isolate the crystalline product by centrifugation or filtration.

References

- 1. This compound hydrochloride | 62062-65-1 [sigmaaldrich.com]

- 2. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chinapharmas.com [chinapharmas.com]

- 6. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

L-Alanine Isopropyl Ester: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester is a pivotal chemical intermediate with significant applications across pharmaceutical development and biochemical research. As a derivative of the essential amino acid L-alanine, its chiral nature and ester functionality make it a versatile building block for complex organic synthesis and a strategic component in advanced drug delivery systems. This technical guide provides an in-depth overview of its primary research uses, focusing on its role as a key intermediate in the synthesis of antiviral drugs, its function in phosphoramidate (B1195095) "ProTide" prodrugs to enhance therapeutic efficacy, and its application as a substrate in the enzymatic kinetic resolution of racemates. Detailed experimental protocols, quantitative data, and visualized chemical pathways are presented to support researchers in leveraging this compound for their work.

Application as a Chiral Intermediate in Pharmaceutical Synthesis

This compound, often used as its hydrochloride salt (H-Ala-OiPr HCl), is a critical starting material or intermediate in the synthesis of several high-profile Active Pharmaceutical Ingredients (APIs).[1] Its inherent chirality is leveraged to introduce the correct stereochemistry into the final drug molecule, which is often crucial for biological activity and safety.

Synthesis of Antiviral Drugs: Sofosbuvir and Tenofovir (B777) Alafenamide

Two of the most significant applications of this compound are in the production of the antiviral drugs Sofosbuvir (used to treat Hepatitis C) and Tenofovir Alafenamide (TAF, used to treat HIV and Hepatitis B).[2][3]

-

Sofosbuvir: In the synthesis of Sofosbuvir, this compound is reacted with a phosphorylating agent (like phenyl dichlorophosphate) to form a phosphoramidate intermediate. This intermediate is then coupled with a modified nucleoside to create the final prodrug structure.[4]

-

Tenofovir Alafenamide (TAF): The synthesis of TAF involves reacting a tenofovir-PMPA derivative with a chlorinating agent, followed by a one-pot reaction with phenol (B47542) and this compound to form the final phosphoramidate prodrug.[2][5]

The general synthetic workflow for incorporating the this compound moiety into these antiviral agents is depicted below.

Role in ProTide Prodrug Technology

This compound is a cornerstone of the ProTide (Pro-nucleotide) technology, a prodrug strategy designed to deliver nucleoside monophosphates into target cells efficiently.[6] Nucleoside analogues often require intracellular phosphorylation to become active, a process that can be slow and inefficient. ProTides bypass this rate-limiting step.

Mechanism of Action

The ProTide structure masks the negatively charged phosphonate (B1237965) group of the nucleotide analogue with two moieties: an aryl group (commonly phenoxy) and an amino acid ester, such as this compound. This neutralization of the charge increases the lipophilicity of the molecule, allowing it to permeate cell membranes more easily via passive diffusion.[6]

Once inside the cell, the prodrug is activated through a specific enzymatic cascade:

-

The ester bond of the this compound moiety is hydrolyzed by intracellular esterases, primarily Cathepsin A (CatA) and in the liver, Carboxylesterase 1 (CES1).[7] This step is typically the first and rate-determining step.

-

The resulting carboxylate intermediate undergoes spontaneous cyclization, leading to the release of the aryl group.

-

The remaining phosphoramidate bond between the alanine (B10760859) and the nucleotide is cleaved by a phosphoramidase, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to release the active nucleoside monophosphate.

-

Cellular kinases then convert the monophosphate to the active triphosphate form, which can inhibit viral polymerases.

Quantitative Data: Enhanced Bioavailability and Intracellular Concentration

The ProTide strategy significantly improves the pharmacokinetic profile of nucleotide drugs. Tenofovir Alafenamide (TAF), which contains the this compound moiety, demonstrates markedly superior performance compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (TDF).

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Change (TAF vs. TDF) | Reference(s) |

| Oral Dose | 300 mg | 10 mg or 25 mg | - | [3] |

| Plasma Tenofovir (TFV) Concentration | 99.98 ng/mL | 10.2 ng/mL | ~90% Reduction | [2] |

| Intracellular Active Metabolite (TFV-DP) in PBMCs | 346.85 fmol/10⁶ cells | 834.7 fmol/10⁶ cells | ~2.4-fold Increase | [2] |

| Intracellular Active Metabolite (TFV-DP) in PBMCs | - | - | ~4 to 7-fold Increase | [5] |

| Intracellular TFV-DP in Lymphoid Tissue | - | - | ~6.4 to 7.3-fold Increase | [8] |

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | Reference(s) |

| Cathepsin A | GS-7340 (TAF analogue) | 610 ± 190 | 1,777 ± 290 | 2.9 x 10⁶ | [2] |

Application in Enzymatic Kinetic Resolution

The ester functionality of this compound makes it a suitable substrate for hydrolase enzymes, such as lipases and proteases, in kinetic resolution processes. Kinetic resolution is a widely used method for separating racemic mixtures, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.

While specific data for this compound is sparse, studies on closely related alanine esters, such as the ethyl ester, provide a strong model for this application. Lipases, particularly from Candida antarctica, are effective biocatalysts for these resolutions.

Quantitative Data: Lipase-Catalyzed Resolution

The following data is for the kinetic resolution of a racemic α-methyl-β-alanine ethyl ester using Candida antarctica lipase (B570770) A (CAL-A) and B (CAL-B), demonstrating the principles applicable to similar substrates. The enzymes show opposite enantioselectivities.[9]

| Enzyme | Acyl Donor / Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantiomeric Ratio (E) | Reference(s) |

| CAL-A | Ethyl butanoate | 48 | 91 (R) | 98 (S) | 7 | [9] |

| CAL-B | Ethyl butanoate | 48 | 94 (S) | 98 (R) | 10 | [9] |

e.e. = enantiomeric excess

This process allows for the separation and preparation of both enantiomers in high purity through a controlled enzymatic reaction.

Experimental Protocols

Protocol: Synthesis of Tenofovir Alafenamide (TAF) Intermediate

This protocol is a generalized representation for the coupling of this compound to the phosphonochloridate intermediate.[5]

-

Preparation of Phosphonochloridate: React ({[(2R)-l-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid (PMPA) with phenol in N-methyl pyrrolidinone (NMP) using DCC as a coupling agent at 100°C for 16 hours to yield [(R)-2-(Phenylphosphono methoxy) propyl]adenine. Treat this product with a chlorinating agent such as thionyl chloride to obtain the reactive phosphonochloridate intermediate.

-

Coupling Reaction: Dissolve the phosphonochloridate intermediate in an appropriate organic solvent (e.g., dichloromethane).

-

Addition of Amine: In a separate vessel, neutralize this compound hydrochloride with a suitable base (e.g., triethylamine) in an organic solvent.

-

Reaction: Add the free this compound solution dropwise to the phosphonochloridate solution at a controlled temperature (e.g., 0-5°C).

-

Work-up: Allow the reaction to proceed to completion. Quench the reaction, wash the organic layer with aqueous solutions (e.g., sodium bicarbonate, brine), dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting diastereomeric mixture of TAF via chromatography to isolate the desired (S) diastereomer at the phosphorus center.

Protocol: In Vitro Hydrolysis Assay using Cathepsin A

This protocol describes how to measure the rate of hydrolysis of a phosphoramidate prodrug like TAF by the enzyme Cathepsin A.[5]

-

Enzyme Activation: Prepare a reaction buffer (e.g., 25 mM MES, pH 6.5, 100 mM NaCl, 1 mM DTT, 0.1% NP-40). Pre-incubate recombinant human Cathepsin A (1 µg/mL) in the buffer at 37°C.

-

Inhibitor Pre-incubation (if applicable): For inhibition studies, pre-incubate the enzyme with serially diluted inhibitors for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the phosphoramidate substrate (e.g., TAF) to the enzyme mixture to a final concentration (e.g., 30 µM for single-point assays, or a range for kinetic analysis).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the hydrolyzed metabolite over time.

-

Data Analysis: Calculate the initial reaction rates and, for kinetic analysis, fit the data to the Michaelis-Menten equation to determine K_m and k_cat values.

Protocol: Lipase-Catalyzed Kinetic Resolution of an Alanine Ester

This protocol is based on the resolution of a racemic alanine ethyl ester and can be adapted for the isopropyl ester.[9]

-

Reaction Setup: To a solution of the racemic alanine ester (e.g., 1 mmol) in a suitable organic solvent (e.g., 5 mL of diisopropyl ether), add an acyl donor (e.g., ethyl butanoate, 5 mmol).

-

Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B, ~50 mg) to the solution.

-

Incubation: Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (e.g., 45°C).

-

Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining substrate and the acylated product.

-

Termination and Work-up: Once the desired conversion is reached (typically ~50% for optimal separation), stop the reaction by filtering off the immobilized enzyme.

-

Separation: Remove the solvent and excess acyl donor under reduced pressure. Separate the unreacted (S)-alanine ester from the N-acylated (R)-product using column chromatography.

Conclusion

This compound is a compound of significant value in modern chemical and pharmaceutical research. Its utility as a chiral building block enables the stereospecific synthesis of complex antiviral drugs. Furthermore, its incorporation into ProTide prodrugs represents a highly successful strategy for overcoming the bioavailability challenges of nucleotide-based therapeutics, leading to drugs with improved safety and efficacy profiles. Its potential as a substrate for enzymatic resolutions further underscores its versatility. The data and protocols provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide for Researchers

Introduction: L-Alanine isopropyl ester hydrochloride is a key amino acid derivative serving as a versatile intermediate in various scientific and industrial applications. Its significance is particularly pronounced in pharmaceutical development and organic synthesis, where it functions as a crucial chiral building block.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and primary applications, tailored for researchers, scientists, and professionals in drug development.

Core Data and Chemical Identifiers

This compound hydrochloride is characterized by specific identifiers and physicochemical properties that are critical for its application in research and synthesis.

| Identifier | Value | Source |

| CAS Number | 62062-65-1 | [1][3][4] |

| Molecular Formula | C6H13NO2 · HCl | [1] |

| Molecular Weight | 167.63 g/mol | [1][5] |

| IUPAC Name | isopropyl (2S)-2-aminopropanoate;hydrochloride | [3][5] |

| Synonyms | (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride, Isopropyl (S)-2-Aminopropionate Hydrochloride | |

| PubChem CID | 44228899 | [1] |

| MDL Number | MFCD08059709 | [1] |

| Physicochemical Properties | Value | Source |

| Appearance | White crystalline powder | [1] |

| Purity | ≥98% (TLC) | [1] |

| Melting Point | 85℃ | [4] |

| Solubility | Soluble in water and organic solvents like methanol (B129727) and DMSO.[1][6][7] | |

| Storage Conditions | Store at 0-8 °C | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][4] |

| Precautionary Statements | P260, P262, P271 | [3][4] |

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound hydrochloride is primarily achieved through the esterification of L-Alanine. Below are detailed protocols for two distinct methods.

Method 1: Synthesis using Thionyl Chloride and Alumina (B75360) Catalyst

This method emphasizes reduced environmental impact by minimizing the use of highly corrosive thionyl chloride through the application of a reusable metal catalyst.[8]

-

Materials:

-

L-Alanine (89g, 1.0 mol)

-

Isopropanol (B130326) (180 mL)

-

Thionyl chloride (5.81 mL)

-

Alumina (10g)

-

2N Hydrochloric Acid (HCl)

-

Diethyl ether (100 mL)

-

-

Procedure:

-

Combine 180 mL of isopropanol and 5.81 mL of thionyl chloride in a reaction vessel. Stir the mixture for 5 minutes.[8]

-

Add 89g of L-Alanine and 10g of alumina to the vessel.[8]

-

Stir the suspension at 20°C and maintain the reaction temperature at 40°C for 24 hours.[8]

-

After the reaction period, cool the solution and dropwise add 2N HCl to adjust the pH to 6.[8]

-

Heat the solution to 45°C, then concentrate it.[8]

-

Cool the concentrated solution to 25°C and add 100 mL of diethyl ether while stirring to induce crystallization.[8]

-

Centrifuge the mixture at 3000 r/min for 10 minutes to collect the crystalline product.[8]

-

The resulting product is this compound hydrochloride with a reported purity of 99.4% and a yield of approximately 92.5%.[8]

-

Method 2: Synthesis via Ring-Closure and Opening

This novel route involves the formation of an oxazolidinedione intermediate from L-alanine, followed by ring-opening and salt formation.[9]

-

Materials:

-

4-methyl-2,5-oxazolidinedione (115g, 1.0 mol) (Synthesized from L-alanine and triphosgene)

-

Toluene (575g)

-

3-methyl-1-octylimidazolium bis(trifluoromethylsulfonyl)imide (ionic liquid catalyst) (46g)

-

Strongly acidic ion-exchange resin (23g)

-

Isopropanol (72g)

-

Dry hydrogen chloride gas

-

-

Procedure:

-

In a reactor, add 115g of 4-methyl-2,5-oxazolidinedione, 575g of toluene, 46g of the ionic liquid, and 23g of the acidic ion-exchange resin. Stir to create a uniform mixture.[9]

-

Add 72g of isopropanol to the mixture.[9]

-

Heat the reaction to 50°C and maintain stirring for 20 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature.[9]

-

Filter the mixture to remove insoluble matter.[9]

-

Pass dry hydrogen chloride gas through the filtrate under cooling until no more solid precipitates.[9]

-

Stir for an additional 30 minutes, then collect the precipitated white solid by filtration. This is the crude product.[9]

-

Recrystallize the crude product from isopropanol to obtain pure this compound hydrochloride. The reported yield is approximately 83.2%.[9]

-

Applications in Research and Drug Development

This compound hydrochloride is a cornerstone intermediate in several high-value applications.

-

Pharmaceutical Synthesis: Its most prominent role is as a key intermediate in the synthesis of antiviral drugs, notably the anti-Hepatitis C virus (HCV) agent Sofosbuvir.[6][9][10] It is also used in the preparation of phosphoramidate (B1195095) prodrugs that act as inhibitors of HCV NS5B RNA-dependent RNA polymerase.[4]

-

Peptide Chemistry: The compound serves as a protected form of alanine, enabling its controlled incorporation into peptide chains during synthesis.[1][2]

-

Chiral Building Block: As a chiral molecule, it is an essential starting material in asymmetric synthesis, allowing for the creation of stereospecific pharmaceuticals and other fine chemicals.[1][6]

-

Biochemical Research: It is utilized in studies related to protein metabolism and synthesis, helping to elucidate the behavior of amino acids in biological systems.[1][2]

-

Other Industries: The compound also finds use in cosmetics for its moisturizing properties and in biotechnology as a component of cell culture media.[1]

Visualized Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates the fundamental process of synthesizing this compound hydrochloride through the esterification of L-Alanine.

Caption: General synthesis pathway for this compound hydrochloride.

Role as a Pharmaceutical Intermediate

This diagram shows the logical relationship of this compound hydrochloride as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Caption: Role as a key intermediate in Active Pharmaceutical Ingredient (API) synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | 62062-65-1 [sigmaaldrich.com]

- 4. This compound Hydrochloride CAS 62062-65-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound hydrochloride | 62062-65-1 [chemicalbook.com]

- 8. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 9. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of L-Alanine Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiviral drug Sofosbuvir. Its efficient and scalable synthesis is of significant interest to the pharmaceutical industry. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.

Core Synthesis Pathways

The synthesis of this compound, often isolated as its hydrochloride salt for improved stability and handling, is predominantly achieved through two main strategies: catalyzed direct esterification and a ring-closure/ring-opening approach.

Catalyzed Direct Esterification of L-Alanine with Isopropanol (B130326)

This method, a variation of the classic Fischer-Speier esterification, involves the direct reaction of L-Alanine with isopropanol in the presence of an acid catalyst.[1][2][3] A common approach utilizes thionyl chloride in small quantities, which reacts with isopropanol to form the catalytic species in situ, alongside a solid catalyst such as alumina (B75360) or silica.[4][5] This pathway is advantageous due to its relatively straightforward procedure and high yields.

The general reaction is as follows:

L-Alanine + Isopropanol --(Catalyst, Thionyl Chloride)--> this compound Hydrochloride

A detailed experimental protocol derived from patent literature is as follows[4][5]:

-

Reaction Setup: A reaction vessel is charged with isopropanol and a small amount of thionyl chloride, and the mixture is stirred.

-

Addition of Reactants: L-Alanine and a solid catalyst (alumina or silica) are added to the vessel.

-

Reaction Conditions: The mixture is stirred at room temperature (15-20°C) for a short period (e.g., 20-40 minutes) and then heated to a specific temperature (e.g., 38-42°C) for an extended period (e.g., 22-26 hours).

-

Work-up and Isolation:

-

The pH of the resulting solution is adjusted to 5-6 by the dropwise addition of 2N HCl.

-

The mixture is heated (e.g., to 45°C) and then concentrated.

-

After cooling to room temperature, diethyl ether is added to induce crystallization.

-

The crystalline product, this compound hydrochloride, is isolated by centrifugation.

-

| Parameter | Example 1[4] | Example 2[4] | Example 3[4] |

| L-Alanine | 89g (1 mol) | 89g (1 mol) | 89kg |

| Isopropanol | 180ml | 90ml | 180L |

| Thionyl Chloride | 5.81ml | 4.36ml | 5.81L |

| Catalyst | 10g Alumina | 5g Alumina | 10kg Alumina |

| Reaction Temp. | 40°C | 40°C | 40°C |

| Reaction Time | 24 hours | 24 hours | 24 hours |

| Final pH | 6 | 5.5 | 6 |

| Diethyl Ether | 100ml | 100ml | 100L |

| Yield | 92.5% | 90.85% | 93.7% |

| Purity | 99.4% | 99.1% | 99.2% |

Ring-Closure and Ring-Opening Synthesis Pathway

An alternative route to this compound hydrochloride involves the initial formation of a protected L-Alanine derivative, 4-methyl-2,5-oxazolidinedione, through a ring-closure reaction with triphosgene (B27547).[6] This intermediate is then subjected to a ring-opening reaction with isopropanol under acidic conditions to yield the desired product.[6] This method offers a different synthetic strategy that avoids the direct use of large quantities of corrosive reagents like thionyl chloride.[6]

The experimental procedure for this pathway can be summarized in two key stages[6]:

Stage 1: Synthesis of 4-methyl-2,5-oxazolidinedione

-

L-Alanine is reacted with triphosgene in a suitable solvent (e.g., 1,2-dichloroethane).

Stage 2: Ring-Opening and Salt Formation

-

Reaction Setup: The intermediate, 4-methyl-2,5-oxazolidinedione, is mixed with toluene, an ionic liquid (e.g., 3-methyl-imidazolium disulfate), and a strong acidic ion resin catalyst in a reactor.

-

Addition of Isopropanol: Isopropanol is added to the mixture.

-

Reaction Conditions: The mixture is heated (e.g., to 50°C) and stirred for an extended period (10-20 hours).

-

Work-up and Isolation:

-

The reaction mixture is cooled and filtered to remove insoluble materials.

-

Dry hydrogen chloride gas is passed through the filtrate to precipitate the product.

-

The resulting white solid, this compound hydrochloride, is collected by filtration and can be further purified by recrystallization from isopropanol.

-

| Parameter | Example 1[6] | Example 2[6] |

| 4-methyl-2,5-oxazolidinedione | 115g (1.0 mol) | 115g (1.0 mol) |

| Toluene | 230g | 400g |

| Ionic Liquid | 23g (3-methyl-imidazolium disulfate) | 35g (1,3-diethyl-imidazolium bisulfate) |

| Catalyst (Acidic Ion Resin) | 11.5g | 17g |

| Isopropanol | 60g | 66g |

| Reaction Temp. | 50°C | 50°C |

| Reaction Time | 10 hours | 15 hours |

| Yield | ~43.3% | ~71.3% |

Visualization of Synthesis Pathways

To further elucidate the described synthetic routes, the following diagrams illustrate the logical flow of each process.

References

- 1. Show how you would convert alanine to the following derivatives. ... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of L-Alanine Isopropyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Alanine isopropyl ester in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes detailed experimental protocols, analytical methodologies, and logical workflows to guide solubility studies.

Introduction to this compound and its Solubility

Qualitative Solubility Profile

Based on available information, this compound is qualitatively described as being slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. The ester's structure, with a polar amino group and a nonpolar isopropyl ester group, suggests it will exhibit a range of solubilities in different organic solvents. Generally, amino acid esters are more soluble in organic solvents than their corresponding free amino acids.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a well-designed experimental protocol is essential. The following section details a recommended methodology based on the gravimetric method, which is a reliable and widely used technique for determining the solubility of solids in liquids.[2][3][4]

This method involves saturating a solvent with the solute (this compound) at a constant temperature, and then determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.[2][3]

Experimental Protocol:

-

Apparatus and Materials:

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or petri dishes

-

Drying oven

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

-

Procedure: a. Add a known volume of the selected organic solvent to the jacketed glass vessel. b. Set the thermostatic water bath to the desired experimental temperature and allow the solvent to equilibrate. c. Add an excess amount of this compound to the solvent to create a slurry. d. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically several hours. e. Once equilibrium is reached, stop stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) to ensure a clear supernatant. f. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to avoid drawing any solid particles. g. Transfer the collected saturated solution into a pre-weighed weighing bottle and record the total mass. h. Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The drying should be continued until a constant weight is achieved. i. After drying, allow the weighing bottle to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound. j. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

The solubility can also be expressed in other units such as g/100 mL or mol/L.

-

For a more precise quantification of the dissolved this compound, especially at low concentrations, High-Performance Liquid Chromatography (HPLC) is a recommended analytical technique.[5][6][7]

Analytical Protocol:

-

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: this compound has a maximum absorption at approximately 205 nm, so detection should be set around this wavelength.[5]

-

Injection Volume: 10-20 µL.

-

-

Procedure: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. c. After performing the solubility experiment as described in section 3.1, take an aliquot of the saturated supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound. e. Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Data Presentation

While specific quantitative data for this compound is not available in the searched literature, the following table structure is recommended for presenting experimentally determined solubility data for clear comparison.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction |

| Methanol | 20 | Experimental Value | Experimental Value | Experimental Value |

| 30 | Experimental Value | Experimental Value | Experimental Value | |

| 40 | Experimental Value | Experimental Value | Experimental Value | |

| Ethanol | 20 | Experimental Value | Experimental Value | Experimental Value |

| 30 | Experimental Value | Experimental Value | Experimental Value | |

| 40 | Experimental Value | Experimental Value | Experimental Value | |

| Acetone | 20 | Experimental Value | Experimental Value | Experimental Value |

| 30 | Experimental Value | Experimental Value | Experimental Value | |

| 40 | Experimental Value | Experimental Value | Experimental Value | |

| Ethyl Acetate | 20 | Experimental Value | Experimental Value | Experimental Value |

| 30 | Experimental Value | Experimental Value | Experimental Value | |

| 40 | Experimental Value | Experimental Value | Experimental Value | |

| Other Solvents | ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for HPLC quantification of this compound in a saturated solution.

Conclusion

This technical guide outlines the necessary steps for the systematic determination of the solubility of this compound in organic solvents. While readily available quantitative data is scarce, the provided experimental and analytical protocols offer a solid foundation for researchers to generate reliable solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. It is recommended that these experimental procedures be performed to populate the solubility data table for specific research and development needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Experimental Study and Correlation of the Solid-liquid Equilibrium of Some Amino Acids in Binary Organic Solvents -Korean Chemical Engineering Research [koreascience.kr]

- 5. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 7. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability of L-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability of L-Alanine isopropyl ester hydrochloride (Ala-OiPr-HCl). Given the limited publicly available stability data for this specific molecule, this guide integrates information from material safety data sheets (MSDS), analogous amino acid esters, and fundamental principles of chemical stability. It is designed to offer a robust framework for handling, storing, and analyzing this compound.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility as a chiral building block and in peptide synthesis makes understanding its stability profile critical for ensuring the purity, efficacy, and safety of downstream products.[1] This guide covers the principal degradation pathways, influential environmental factors, and analytical methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented below. These properties are fundamental to its handling and storage.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [3][4] |

| Synonyms | (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride | [5] |

| CAS Number | 62062-65-1 | [3][4] |

| Molecular Formula | C₆H₁₃NO₂·HCl | [4] |

| Molecular Weight | 167.63 g/mol | [6][7] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 85 °C | [7] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Recommended 0-8 °C, Cool and dark place <15°C | [1][5][8] |

| Hygroscopicity | Hygroscopic | [5] |

Chemical Stability and Degradation

The stability of Ala-OiPr-HCl is primarily influenced by its ester and hydrochloride salt functionalities. The main degradation pathway is hydrolysis, which can be affected by moisture, pH, and temperature.

3.1 Primary Degradation Pathway: Hydrolysis

The principal route of degradation for this compound hydrochloride is the hydrolysis of the isopropyl ester bond. This reaction yields L-Alanine and isopropanol. The presence of the hydrochloride salt means the compound is most stable in acidic conditions. As the pH increases towards neutral or alkaline, the rate of hydrolysis significantly increases.[9][10]

Studies on the alkaline hydrolysis of various amino acid esters show that the reaction proceeds via hydroxide (B78521) ion attack on the ester carbonyl group.[9][10] The protonated amino group in the hydrochloride salt can influence the hydrolysis rate.[9]

3.2 Factors Influencing Stability

-

Moisture: Due to its hygroscopic nature, exposure to humidity is a critical factor.[5] Absorbed water can act as a reactant, accelerating hydrolysis. Therefore, the compound must be stored in tightly sealed containers in a dry environment.[3][4][11]

-

Temperature: Elevated temperatures increase the rate of chemical degradation. Recommended storage is at refrigerated (0-8 °C) or cool (<15 °C) temperatures to minimize thermal decomposition and hydrolysis.[1][5][8]

-

pH: The compound is expected to be most stable in a low pH environment. In solution, increasing the pH will catalyze hydrolysis. Forced degradation studies often use acidic and alkaline conditions to probe this susceptibility.[12][13]

-

Light: While not commonly cited as a primary concern for this molecule, photostability studies are a standard component of forced degradation testing to rule out light-induced degradation pathways.

Recommended Storage and Handling

Based on the physicochemical properties and stability profile, the following handling and storage procedures are recommended:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] For long-term stability, storage at 0-8 °C is advised.[1][8] The material should be stored under an inert gas.[5]

-

Handling: Use personal protective equipment, including gloves and safety glasses.[4][14] Handle in a well-ventilated area to avoid dust formation and inhalation.[3][6][14] Avoid contact with skin and eyes.[6]

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

5.1 Stability Study Workflow

A typical workflow for a stability study involves placing the sample under controlled storage conditions and testing it at predetermined time points.

5.2 Experimental Protocols

5.2.1 Protocol: Stability-Indicating HPLC Method

This hypothetical protocol is based on methods developed for related substances and enantiomeric purity of Ala-OiPr-HCl.[15][16][17]

-

Objective: To quantify this compound hydrochloride and separate it from its primary degradant, L-Alanine.

-

Chromatographic Column: Octadecyl bonded silica (B1680970) gel (C18), 4.6 mm x 250 mm, 5 µm.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and a polar organic solvent like acetonitrile. An ion-pair reagent such as sodium heptanesulfonate may be required to improve retention and peak shape of the polar analytes.[15]

-

Flow Rate: 1.0 - 1.5 mL/min.[17]

-

Column Temperature: 30 °C.[17]

-

Detection Wavelength: UV detection at approximately 210 nm, where the molecule has a chromophore.[17]

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat (e.g., at 60°C for 4 hours). Neutralize before injection.

-

Base Hydrolysis: Dissolve the sample in 0.1M NaOH and let it stand at room temperature. Neutralize before injection.[15]

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

-

-

Validation: The method should be validated according to ICH guidelines, demonstrating specificity (peak purity analysis of stressed samples), linearity, accuracy, precision, and robustness.

5.2.2 Protocol: Karl Fischer Titration for Water Content

-

Objective: To quantify the water content in the solid material, which is crucial for the hygroscopic compound.

-

Method: Volumetric or coulometric Karl Fischer titration.

-

Apparatus: A standardized Karl Fischer titrator.

-

Procedure: Accurately weigh the sample and introduce it into the titration vessel containing the Karl Fischer reagent. The instrument will automatically titrate the water and provide the content, typically as a percentage.

Data Presentation

Quantitative stability data should be organized to clearly show trends over time and under different conditions.

Table 1: Example Stability Data for this compound Hydrochloride (Note: This is illustrative data based on expected behavior.)

| Time Point | Storage Condition | Appearance | Assay (% Label Claim) | L-Alanine (%) | Water Content (%) |

| T=0 | - | White Powder | 99.8% | <0.05% | 0.2% |

| 3 Months | 25°C / 60% RH | White Powder | 99.5% | 0.15% | 0.4% |

| 3 Months | 40°C / 75% RH | Off-white Powder | 98.2% | 1.1% | 1.2% |

| 6 Months | 25°C / 60% RH | White Powder | 99.2% | 0.3% | 0.5% |

| 6 Months | 40°C / 75% RH | Yellowish Powder | 96.5% | 2.5% | 1.8% |

Conclusion

The primary stability concern for this compound hydrochloride is hydrolysis, which is exacerbated by high temperature and humidity. As a hydrochloride salt, it is inherently susceptible to moisture absorption. To maintain its chemical integrity and purity, the compound must be stored in cool, dry conditions within well-sealed, inert containers. The implementation of a validated, stability-indicating HPLC method is essential for monitoring its purity over time and ensuring its suitability for use in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride | 62062-65-1 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ie [fishersci.ie]

- 5. This compound Hydrochloride | 62062-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]

- 8. This compound hydrochloride | 62062-65-1 [sigmaaldrich.com]

- 9. connectsci.au [connectsci.au]

- 10. connectsci.au [connectsci.au]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. echemi.com [echemi.com]

- 15. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 17. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]

L-Alanine Isopropyl Ester: A Chiral Building Block for Pharmaceutical and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester is a versatile chiral building block widely employed in the pharmaceutical and chemical industries. This derivative of the naturally occurring amino acid L-alanine serves as a crucial intermediate in the synthesis of complex molecules, most notably in the production of antiviral drugs and in peptide chemistry. Its chirality, coupled with the protective isopropyl ester group, makes it a valuable tool for introducing stereocenters with high fidelity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a chiral synthon.

Physicochemical Properties

This compound is primarily available and utilized as its hydrochloride salt, which is a white crystalline powder. The free ester is a liquid at room temperature. Key physicochemical properties are summarized in the tables below for both the free ester and its hydrochloride salt, facilitating their use in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39825-33-7 |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 145.7 ± 13.0 °C (Predicted)[1] |

| Density | 0.968 ± 0.06 g/cm³ (Predicted)[1][2] |

| Solubility | Slightly soluble in DMSO and Methanol[1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 62062-65-1[3][4][5] |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol [3][4] |

| Appearance | White crystalline powder[3] |

| Melting Point | 85 °C[4] |

| Specific Rotation ([α]D) | +1.0 to +3.0° (c=2, Methanol)[5] |

| Solubility | Soluble in water and organic solvents[3] |

Synthesis of this compound

The synthesis of this compound, primarily as its hydrochloride salt, is well-documented. The most common method involves the direct esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst.

Synthesis Workflow

References

- 1. Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Stereospecific synthesis of a twinned alanine ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

L-Alanine Isopropyl Ester: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, History, Synthesis, and Applications of a Key Pharmaceutical Intermediate

Abstract

L-Alanine isopropyl ester, particularly in its hydrochloride salt form, is a crucial chiral building block in modern organic synthesis. While its conceptual origins trace back to the foundational work of Emil Fischer on amino acid esterification, its contemporary significance is intrinsically linked to the development of life-saving antiviral therapeutics. This technical guide provides a detailed overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its role as a key intermediate in the production of the hepatitis C drug, Sofosbuvir.

Discovery and History

The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its synthesis is a direct application of the general method for esterifying amino acids developed by the Nobel laureate Emil Fischer in the late 19th and early 20th centuries. Fischer's pioneering work on proteins and amino acids included the development of methods to convert them into their corresponding esters, which were more volatile and thus more easily purified by distillation. This esterification, often carried out by refluxing the amino acid with an alcohol in the presence of an acid catalyst, is a cornerstone of peptide chemistry.

While the esterification of various amino acids with different alcohols was explored in the decades following Fischer's work, this compound remained a relatively obscure compound for much of the 20th century. Its prominence surged with the advent of sophisticated antiviral drugs, where it serves as a critical chiral precursor. The synthesis of Sofosbuvir, a direct-acting antiviral medication for the treatment of hepatitis C, represents the most significant application of this compound to date, cementing its importance in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

This compound is most commonly handled and sold as its hydrochloride salt, which is a white crystalline powder.[1] This form enhances its stability and solubility in certain solvents. Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol [2] |

| CAS Number | 62062-65-1[2] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 85 °C[3] |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and DMSO.[1] |

| Optical Rotation | +1.0 to +3.0 deg (c=2, MeOH) |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectroscopy | Data |

| ¹H NMR | Spectral data available, confirming the structure of the compound. |

| ¹³C NMR | Spectral data available, confirming the carbon skeleton of the compound. |

Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through the esterification of L-alanine with isopropanol (B130326). Several methods have been developed to optimize this process, primarily focusing on the choice of coupling agent or catalyst. Below are detailed protocols for two common synthetic routes.

Synthesis via Thionyl Chloride

This is a widely used method for the esterification of amino acids.

Reaction Scheme:

L-Alanine + Isopropanol --(SOCl₂)--> this compound Hydrochloride

Materials:

-

L-Alanine

-

Isopropanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

2N Hydrochloric acid (HCl)

-

Alumina (B75360) or Silica (catalyst)

Procedure:

-

In a reaction vessel, combine isopropanol and a catalytic amount of alumina or silica.

-

Slowly add thionyl chloride to the stirred mixture at a controlled temperature.

-

Add L-Alanine to the reaction mixture.

-

The reaction is then heated and stirred for an extended period (e.g., 24 hours at 40°C).[4]

-

After the reaction is complete, the pH is adjusted with 2N HCl.[4]

-

The solution is concentrated under reduced pressure.

-

The crude product is precipitated by the addition of diethyl ether, followed by crystallization and centrifugation.[4]

Yield and Purity:

This method can achieve high yields, often exceeding 90%, with purities greater than 99%.[4]

Alternative Synthesis via Ring-Opening of an Oxazolidinone

A novel approach avoids the use of large quantities of thionyl chloride.[5]

Reaction Scheme:

-

L-Alanine + Triphosgene (B27547) --> 4-methyl-2,5-oxazolidinedione

-

4-methyl-2,5-oxazolidinedione + Isopropanol --(Acid catalyst)--> this compound

-

This compound + HCl --> this compound Hydrochloride

Materials:

-

L-Alanine

-

Triphosgene

-

Isopropanol

-

Strong acidic ion resin (catalyst)

-

Dry hydrogen chloride gas

Procedure:

-

L-Alanine is reacted with triphosgene to form 4-methyl-2,5-oxazolidinedione.[5]

-

The resulting oxazolidinedione is dissolved in toluene with a strong acidic ion resin catalyst.

-

Isopropanol is added, and the mixture is heated to induce ring-opening and ester formation.[5]

-

After the reaction, the catalyst is filtered off, and the filtrate is treated with dry hydrogen chloride gas to precipitate the hydrochloride salt.[5]

-

The product is then collected by filtration and can be further purified by recrystallization.[5]

Yield and Purity:

This method provides a safer alternative to the thionyl chloride route, with reported yields of around 83%.[6]

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals. Its most notable use is in the production of Sofosbuvir, a cornerstone of modern hepatitis C treatment.

Role in Sofosbuvir Synthesis

In the synthesis of Sofosbuvir, this compound is used to introduce the phosphoramidate (B1195095) moiety to the nucleoside core. This phosphoramidate prodrug approach, known as ProTide technology, enhances the delivery of the active drug into the target cells.

The synthesis involves the reaction of this compound with a phosphorylating agent, such as phenyl dichlorophosphate, to form a phosphoramidate intermediate. This intermediate is then coupled with the modified nucleoside to form the final drug. The chirality of the this compound is crucial for the stereoselectivity of the final product, which is essential for its biological activity.

Mandatory Visualizations

Synthesis of Sofosbuvir Intermediate

The following diagram illustrates the key step in the synthesis of a Sofosbuvir intermediate involving this compound.

Caption: Synthesis of a key Sofosbuvir intermediate.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound hydrochloride.

Caption: Workflow for this compound HCl synthesis.

Conclusion

This compound has evolved from a simple amino acid derivative, rooted in the historical context of Fischer's esterification, to a high-value chemical intermediate in the pharmaceutical industry. Its importance is underscored by its role in the synthesis of Sofosbuvir, a drug that has revolutionized the treatment of hepatitis C. The ongoing research into efficient and green synthetic methods for this compound highlights its continued relevance. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers, scientists, and drug development professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]

- 4. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 5. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Alanine Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Alanine isopropyl ester, a key intermediate in various synthetic applications, including pharmaceutical development. This document distinguishes between the free base form and its more commonly available hydrochloride salt, presenting quantitative data in structured tables and outlining detailed experimental protocols for property determination.

Introduction

This compound is an ester derivative of the amino acid L-alanine. It serves as a crucial building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.[1][2] Its ester functionality allows for the temporary protection of the carboxylic acid group of L-alanine, facilitating reactions at the amino group.[3] This guide will delve into the distinct properties of both the free base (CAS 39825-33-7) and its hydrochloride salt (CAS 62062-65-1), providing researchers with the necessary data for its effective use in laboratory and development settings.

Physicochemical Properties

The physical and chemical characteristics of this compound and its hydrochloride salt are summarized below. These tables provide a clear comparison of the available quantitative data.

This compound (Free Base)

Table 1: Physical and Chemical Properties of this compound (Free Base)

| Property | Value | Reference |

| CAS Number | 39825-33-7 | [4] |

| Molecular Formula | C₆H₁₃NO₂ | [4] |

| Molecular Weight | 131.17 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 145.7 ± 13.0 °C (Predicted) | [6] |

| Density | 0.968 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |

| Storage Temperature | 4°C | [4] |

This compound Hydrochloride

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 62062-65-1 | [1][8] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][9] |

| Molecular Weight | 167.63 g/mol | [1][9] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 85 °C | [3] |

| Solubility | Soluble in water and organic solvents.[8] | |

| Storage Temperature | 0-8 °C | [8] |

| Purity | ≥ 98% (TLC) | [8] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of this compound and its derivatives. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point (for this compound Hydrochloride)

Objective: To determine the temperature at which the solid hydrochloride salt transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the point at which the entire sample has melted. A sharp melting point range is indicative of high purity.[10]

Determination of Boiling Point (for this compound Free Base)

Objective: To determine the temperature at which the vapor pressure of the liquid ester equals the atmospheric pressure.[11]

Methodology (Thiele Tube Method): [12]

-

Sample Preparation: Approximately 0.5 mL of this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream is observed. The heat is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[12]

Assessment of Solubility

Objective: To qualitatively determine the solubility of this compound (free base or hydrochloride salt) in various solvents.[13]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, methanol, ethanol, dichloromethane, hexane).

-

Sample Addition: A small, measured amount of the this compound compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the observation. For quantitative analysis, the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature would be determined.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

-

Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the molecular structure.

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Caption: Overview of this compound Properties.

Caption: Experimental Workflow for Property Determination.

References

- 1. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 39825-33-7 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]

- 10. savemyexams.com [savemyexams.com]

- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. microbenotes.com [microbenotes.com]

The Role of L-Alanine Isopropyl Ester in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester, a derivative of the naturally occurring amino acid L-alanine, serves as a valuable and versatile chiral building block in the field of asymmetric synthesis.[1][2] Its inherent chirality is strategically employed to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure or enriched molecules. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dictated by its specific stereoisomer. This technical guide provides an in-depth exploration of the role of this compound in asymmetric synthesis, with a focus on its application as a chiral auxiliary in the synthesis of non-proteinogenic α-amino acids.

Core Application: Chiral Auxiliary in Asymmetric Alkylation

A prominent application of L-alanine and its esters in asymmetric synthesis is their use in the diastereoselective alkylation of Schiff base complexes. Specifically, nickel(II) complexes of Schiff bases derived from L-alanine and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzaldehyde or the more sterically hindered (S)-o-[(N-benzylprolyl)amino]benzophenone, have proven to be effective intermediates for the synthesis of various α-alkyl-α-amino acids.[2][3][4]

The general strategy involves the formation of a rigid, planar nickel(II) complex where the chiral auxiliary shields one face of the enolate derived from the alanine (B10760859) Schiff base. This steric hindrance directs the approach of an incoming electrophile (alkyl halide) to the opposite face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated complex yields the desired α-alkyl-α-amino acid with a high degree of optical purity, and the chiral auxiliary can often be recovered.[2]

Logical Workflow for Asymmetric Alkylation

The following diagram illustrates the logical workflow for the asymmetric synthesis of α-amino acids using an L-alanine-derived chiral nickel(II) Schiff base complex.

Quantitative Data Presentation

The diastereoselective alkylation of the nickel(II) complex of the Schiff base derived from (R,S)-alanine and (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde has been shown to produce various optically pure α-methyl-α-amino acids. The diastereomeric excess (d.e.) and optical yields for several alkylation reactions are summarized below.[2]

| Alkyl Halide (R-X) | Product (α-Methyl-α-Amino Acid) | Diastereomeric Excess (d.e.) (%) | Optical Yield (%) |

| Benzyl (B1604629) Bromide | (S)-α-Methylphenylalanine | >95 | 70-90 |

| Allyl Bromide | (S)-α-Allylalanine | >95 | 70-90 |

| p-Methoxybenzyl Chloride | (S)-O-Benzyl-α-methyltyrosine | >95 | 70-90 |

Table 1: Diastereoselective Alkylation of an L-Alanine Derived Ni(II) Schiff Base Complex.[2]

Experimental Protocols

General Procedure for the Asymmetric Alkylation of the Ni(II) Schiff Base Complex of Alanine[2]

Materials:

-

Nickel(II) complex of the Schiff base derived from (R,S)-alanine and (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde

-

Alkyl halide (e.g., benzyl bromide, allyl bromide)

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (B78521) (NaOH), solid

-

Silica (B1680970) gel for column chromatography

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

A solution of the nickel(II) Schiff base complex of alanine in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere.

-

Solid sodium hydroxide (NaOH) is added to the solution, and the mixture is stirred at room temperature.

-

The appropriate alkyl halide is added to the reaction mixture, and stirring is continued at 25 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting diastereomeric mixture of the alkylated nickel(II) complexes is separated by column chromatography on silica gel.

-

The separated diastereomer is then hydrolyzed with aqueous hydrochloric acid (HCl) to yield the corresponding optically pure α-methyl-α-amino acid.

-

The chiral auxiliary, (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, can be recovered from the acidic aqueous layer.

Signaling Pathways and Mechanisms

The stereochemical outcome of the alkylation is governed by the rigid, square-planar geometry of the nickel(II) complex and the steric hindrance provided by the chiral ligand. The mechanism involves the formation of an enolate, which is then alkylated from the less hindered face.

Stereochemical Control Mechanism

The following diagram illustrates the proposed mechanism for stereochemical control during the alkylation of the nickel(II) Schiff base complex.

Conclusion

This compound and its parent amino acid are invaluable chiral synthons in asymmetric synthesis. Their utility as chiral auxiliaries, particularly in the diastereoselective alkylation of nickel(II) Schiff base complexes, provides a robust and practical method for the synthesis of a variety of optically pure α-amino acids. The high degree of stereocontrol, coupled with the potential for recovery and recycling of the chiral auxiliary, makes this a highly attractive strategy for academic and industrial applications in the synthesis of complex chiral molecules. Further research into the development of new chiral ligands and the expansion of the substrate scope will undoubtedly continue to enhance the significance of L-alanine derivatives in the field of asymmetric catalysis.

References

- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N′-benzylprolyl)aminobenzaldehyde - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

L-Alanine Isopropyl Ester: A Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester is a versatile chiral building block with significant and expanding applications in biochemistry and pharmaceutical development. As an ester derivative of the amino acid L-alanine, it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key component of phosphoramidate (B1195095) prodrugs for antiviral nucleoside analogues. Its role extends to peptide synthesis, where it functions as a protected form of alanine (B10760859), and to the development of novel drug delivery systems. This technical guide provides an in-depth overview of the synthesis, biochemical applications, and analytical methodologies related to this compound, with a focus on its utility in enzymatic reactions, as a prodrug moiety, and in synthetic chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its effective application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| CAS Number | 62062-65-1 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 85 °C | [3] |

| Solubility | Soluble in water | [3] |

| pKa | Not available | |

| LogP | Not available |

Synthesis of this compound Hydrochloride